molecular formula C13H19N B12215804 1-(2-(3,4-Dimethylphenyl)cyclopropyl)ethanamine

1-(2-(3,4-Dimethylphenyl)cyclopropyl)ethanamine

Cat. No.: B12215804
M. Wt: 189.30 g/mol
InChI Key: FPXOSHVPQQHGRT-UHFFFAOYSA-N
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Description

1-(2-(3,4-Dimethylphenyl)cyclopropyl)ethanamine is an organic compound that belongs to the class of amines It features a cyclopropyl group attached to an ethanamine moiety, with a 3,4-dimethylphenyl substituent on the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,4-Dimethylphenyl)cyclopropyl)ethanamine typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Attachment of the Ethanamine Moiety: The ethanamine group can be introduced via a nucleophilic substitution reaction, where an appropriate halide precursor reacts with an amine.

    Introduction of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,4-Dimethylphenyl)cyclopropyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(2-(3,4-Dimethylphenyl)cyclopropyl)ethanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its role in drug development and pharmacological studies.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-(3,4-Dimethylphenyl)cyclopropyl)ethanamine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(3,4-Dimethoxyphenyl)cyclopropyl)ethanamine: This compound has methoxy groups instead of methyl groups on the phenyl ring.

    1-(2-(3,4-Dichlorophenyl)cyclopropyl)ethanamine: This compound has chlorine atoms instead of methyl groups on the phenyl ring.

    1-(2-(3,4-Difluorophenyl)cyclopropyl)ethanamine: This compound has fluorine atoms instead of methyl groups on the phenyl ring.

Uniqueness

1-(2-(3,4-Dimethylphenyl)cyclopropyl)ethanamine is unique due to the presence of the 3,4-dimethylphenyl group, which imparts specific steric and electronic properties to the compound

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1-[2-(3,4-dimethylphenyl)cyclopropyl]ethanamine

InChI

InChI=1S/C13H19N/c1-8-4-5-11(6-9(8)2)13-7-12(13)10(3)14/h4-6,10,12-13H,7,14H2,1-3H3

InChI Key

FPXOSHVPQQHGRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CC2C(C)N)C

Origin of Product

United States

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